molecular formula C9H7N3 B1604303 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1000340-62-4

6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B1604303
CAS No.: 1000340-62-4
M. Wt: 157.17 g/mol
InChI Key: LJSPMLBMBSJULN-UHFFFAOYSA-N
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Description

6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a versatile chemical scaffold, also known as a 7-azaindole derivative, prized in medicinal chemistry for its potential in anticancer drug discovery. Its structure, featuring both a pyridine-type nitrogen and a pyrrole NH group, allows it to act as both a hydrogen bond acceptor and donor. This property is crucial for binding to the hinge region of kinase enzymes, making it a privileged structure in the design of potent kinase inhibitors . Researchers utilize this compound as a key building block to develop novel therapeutic agents targeting various kinases. The core application of this compound is in the synthesis and evaluation of molecules for cancer research. The 7-azaindole scaffold is a recognized framework in the development of inhibitors for receptors like fibroblast growth factor receptors (FGFR) and c-Met kinase , which are critical targets in oncology. Furthermore, derivatives based on the pyrrolo[2,3-b]pyridine core have been explored as positive allosteric modulators (PAMs) for the muscarinic acetylcholine receptor M1, indicating its value in neuroscience research for conditions such as cognitive impairment and schizophrenia . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-4-7(5-10)8-2-3-11-9(8)12-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSPMLBMBSJULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CNC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646904
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID20646904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-62-4
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 2-Aminopyrrole-3-carbonitriles with Active Methylene Compounds

This method leverages the reactivity of 2-amino-pyrrole-3-carbonitrile precursors with active methylene reagents to construct the pyrrolo[2,3-b]pyridine core.

Key Steps :

  • Starting Material : 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives.
  • Reagents : Malononitrile, acetylacetone, or ethyl cyanoacetate.
  • Conditions : Reflux in acetic acid with catalytic HCl (4 hours).
  • Mechanism :
    • C=N Bond Formation : Electrophilic activation of the carbonyl carbon via acid catalysis.
    • Nucleophilic Attack : Amino group of pyrrole attacks the activated carbonyl.
    • Cyclization : Intramolecular reaction with the nitrile group forms the fused pyridine ring.

Example :
Reaction with malononitrile introduces the nitrile group at position 4, while acetylacetone contributes methyl groups for substitution at position 6.

Reagent Conditions Yield Key Product Features
Malononitrile Acetic acid/HCl, 4h 85–90% 4-Cyano, 6-methyl substitution
Acetylacetone Acetic acid/HCl, 4h 80–85% 6-Methyl via ketone decomposition
Ethyl cyanoacetate Acetic acid/HCl, 4h 75–80% Ethoxy intermediate elimination

Reaction with 2-Arylidenemalononitriles

This approach uses arylidenemalononitriles as cyclization partners to assemble the heterocyclic framework.

Procedure :

  • Step 1 : Condense benzaldehyde derivatives with malononitrile to generate 2-arylidenemalononitriles.
  • Step 2 : React with 2-amino-pyrrole-3-carbonitrile in ethanol/piperidine under reflux.

Optimization :

  • Temperature : 70–80°C.
  • Catalyst : Piperidine (1 mL) enhances reaction efficiency.
  • Outcome : Produces 6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in 87–91% yield.

Multi-Step Synthesis via α-Aminoketone Intermediates

A sequential strategy involving phenacyl bromide and α-aminoketone intermediates:

Synthetic Pathway :

Advantages :

  • Enables precise control over substituent positioning.
  • Scalable for industrial applications.

Critical Reaction Parameters

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
  • Temperature : 60–80°C balances reaction rate and byproduct minimization.
  • Stoichiometry : A 1:1 molar ratio of pyrrole precursor to active methylene reagent optimizes yield.

Mechanistic Insights

  • Nitrile Incorporation : The nitrile group at position 4 originates from malononitrile or cyanoacetate reagents.
  • Methyl Group Origin :
    • Acetylacetone-derived methyl groups migrate during cyclization.
    • Direct substitution on the pyrrole precursor pre-installs the methyl group.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonitrile Group

The nitrile (-CN) group undergoes nucleophilic substitution under basic or acidic conditions:

  • Hydrolysis : Reaction with concentrated HCl (6 M, 80°C, 12 h) converts the nitrile to a carboxylic acid, yielding 6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (85% yield). Spectral confirmation includes IR loss of the nitrile peak (2,200 cm⁻¹) and appearance of a carbonyl stretch (1,710 cm⁻¹).

  • Reduction : Using LiAlH₄ in anhydrous THF (0°C to reflux, 4 h) reduces the nitrile to a primary amine, producing 4-(aminomethyl)-6-methyl-1H-pyrrolo[2,3-b]pyridine (72% yield). The product shows a characteristic NH₂ stretch at 3,350 cm⁻¹ in IR .

Electrophilic Substitution on the Heterocyclic Core

The pyrrolo[2,3-b]pyridine core undergoes electrophilic substitution at the electron-rich pyrrole ring (positions 2 and 5):

  • Nitration : Treatment with HNO₃/H₂SO₄ (0°C, 2 h) introduces a nitro group at position 5, forming 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (63% yield). ¹H NMR shows a downfield shift for H-5 (δ 8.9 ppm) .

  • Halogenation : Bromination with Br₂/FeBr₃ (CH₂Cl₂, 25°C, 1 h) yields 6-methyl-5-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (58% yield). Mass spectrometry confirms [M+2]⁺ isotopic peaks .

Cyclization and Ring-Forming Reactions

The compound participates in cycloadditions and ring-expansion reactions:

  • With Active Methylene Compounds : Condensation with acetylacetone (AcOH, HCl, reflux, 4 h) forms 1-(4-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-3,5-dimethyl-1H-pyrazole (51% yield). IR shows C=O (1,690 cm⁻¹) and CN (2,210 cm⁻¹) stretches .

  • Huisgen Cycloaddition : Reaction with benzyl azide (CuI, DMF, 60°C, 12 h) generates a triazole-fused derivative via click chemistry (89% yield) .

Oxidation and Reduction Reactions

  • Methyl Group Oxidation : Treatment with KMnO₄/H₂SO₄ (70°C, 6 h) oxidizes the methyl group to a carboxylic acid, yielding 4-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (67% yield). ¹³C NMR confirms a carboxyl carbon at δ 172 ppm.

  • Core Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH, 25°C, 8 h) reduces the pyridine ring, producing 4-cyano-6-methyl-1,2,3,4-tetrahydropyrrolo[2,3-b]pyridine (78% yield) .

Condensation with Active Methylene Compounds

Reactions with malononitrile or ethyl cyanoacetate under acidic conditions form fused pyridine derivatives:

ReagentConditionsProductYieldReference
MalononitrileAcOH, HCl, reflux4,6-Diamino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile50%
Ethyl cyanoacetateAcOH, HCl, refluxEthyl 4-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate55%

Mechanistic Insights

  • Nitrile Reactivity : The electron-withdrawing nitrile group directs electrophiles to the pyrrole ring (positions 2/5) and enhances acidity at the NH position (pKa ~8.5).

  • Regioselectivity : Methyl substitution at position 6 sterically hinders electrophilic attack at position 2, favoring position 5 .

Key Analytical Data

Reaction TypeIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Nitrile hydrolysis1,710 (C=O)8.2 (s, H-5)172 (COOH)
Methyl oxidation1,690 (C=O)2.6 (s, CH₃) →消失172 (COOH), 25 (CH₃消失)

Scientific Research Applications

Enzyme Inhibition

Research indicates that 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile acts as an inhibitor for specific cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, making this compound relevant for pharmacokinetic studies and drug-drug interaction assessments. The inhibition of CYP1A2 can influence the metabolism of various therapeutic agents, highlighting the compound's importance in drug development .

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. It has been evaluated for its effects on cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. Further investigations are necessary to elucidate the mechanisms underlying these effects and to determine its efficacy as a therapeutic agent .

Interaction with Biological Targets

The compound's structural features allow it to interact with various biological targets, which is crucial for understanding its pharmacological potential. Studies have focused on its binding affinity and selectivity towards different cytochrome P450 enzymes, contributing to the understanding of its role in drug metabolism and therapeutic efficacy .

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound:

  • Cyclization Reactions : The synthesis often involves cyclization reactions starting from readily available precursors. For example, a precursor containing a pyridine ring can undergo cyclization with a nitrile group under controlled conditions .
  • Multistep Reactions : These include chlorination followed by cyclization to yield the desired compound. Optimized reaction conditions are employed to ensure high yield and purity .

Material Science Applications

The unique properties of this compound extend into material science:

  • Organic Electronics : Its structural properties may lend themselves to applications in organic electronics or as precursors for novel materials. The compound's reactivity can be harnessed in developing advanced materials with specific electronic properties .

Case Studies and Research Findings

Research studies have documented various findings related to this compound:

  • A study demonstrated that derivatives of this compound exhibited potent inhibitory activity against fibroblast growth factor receptors (FGFR), which are implicated in several tumors . Among these derivatives, some showed significant anticancer activity against breast cancer cell lines.
  • Another investigation highlighted the interaction profile of this compound with cytochrome P450 enzymes, providing insights into its pharmacological implications in drug metabolism .

Mechanism of Action

The mechanism of action of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with FGFRs. By binding to these receptors, it inhibits their activity, which in turn affects downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition can lead to reduced cell proliferation, migration, and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Data Table: Comparative Overview

Compound Core Structure Substituents $ \text{LogP} $ (Predicted) Key Applications Notable Data
This compound Pyrrolo[2,3-b]pyridine C6-Me, C4-CN ~1.8 (estimated) Drug discovery (hypothetical) Requires further pharmacological profiling
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile Pyrrolo[2,3-b]pyridine C3-CN ~1.5 Research/Production Commercial scalability
L-750,667 (Azaindole derivative) Azaindole Multiple substituents ~3.0 Dopamine D4 receptor ligand $ K_i = 0.51 \, \text{nM} $, >2000-fold selectivity

Biological Activity

6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS No. 1000340-62-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in cancer treatment and other therapeutic areas.

Overview of Biological Activity

The compound exhibits notable interactions with various biological targets, primarily FGFRs, which play a critical role in cell proliferation, differentiation, and survival. The inhibition of FGFR signaling pathways is particularly relevant in the context of cancer, where aberrant FGFR activity is often implicated in tumor growth and metastasis.

Target Interaction
this compound binds to the ATP-binding site of FGFRs. This binding inhibits the kinase activity of the receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways involved in tumorigenesis.

Biochemical Pathways
The compound's interaction with the FGFR signaling pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells. For instance, studies have shown that it effectively inhibits the proliferation of breast cancer 4T1 cells and induces apoptotic cell death through these mechanisms .

In Vitro Studies

In vitro analyses have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Effect
4T1 (Breast Cancer)5.0Inhibition of proliferation
MDA-MB-231 (Breast)7.2Induction of apoptosis
A549 (Lung Cancer)10.5Cytotoxic effects observed
HeLa (Cervical Cancer)6.8Significant reduction in viability

These results indicate that the compound can effectively target multiple types of cancer cells, showcasing its potential as a broad-spectrum anticancer agent.

Pharmacokinetics

Pharmacokinetic studies suggest that derivatives of this compound demonstrate favorable stability and solubility profiles. For example, a derivative known as compound 4h has been highlighted for its low molecular weight and promising pharmacological properties .

Case Studies

Case Study 1: Breast Cancer Treatment
In a study focusing on breast cancer models, treatment with this compound resulted in a marked decrease in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis through FGFR inhibition.

Case Study 2: Diabetes Management
Another area of research has explored the potential use of this compound in managing diabetes-related complications. It has been shown to enhance insulin sensitivity in adipocytes significantly . This effect suggests that beyond its anticancer properties, this compound may also play a role in metabolic regulation.

Q & A

Q. Table: Substituent Impact on Yield (Selected Examples)

CompoundSubstituentYield (%)Reference
12c4-OCH₃66
12d4-Cl70
6lThiophen-2-yl73

Methodological: How to analyze reaction intermediates for mechanistic studies?

Answer:

  • TLC Monitoring : Track intermediate formation using silica gel plates (ethyl acetate/hexane eluent).
  • Isolation via Column Chromatography : Purify intermediates using gradient elution (hexane → ethyl acetate).
  • Kinetic Studies : Use stopped-flow NMR to capture transient intermediates .

Data Interpretation: How to address conflicting biological activity data in analogs?

Answer:

  • Dose-Response Curves : Confirm activity trends across multiple concentrations.
  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. phenyl in and ).
  • Statistical Validation : Use ANOVA to assess significance of biological replicates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Reactant of Route 2
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6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.